molecular formula C8H19NO B13071327 2-Methoxy-2,3-dimethylpentan-1-amine

2-Methoxy-2,3-dimethylpentan-1-amine

Cat. No.: B13071327
M. Wt: 145.24 g/mol
InChI Key: GLZABHRRJCLBTA-UHFFFAOYSA-N
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Description

2-Methoxy-2,3-dimethylpentan-1-amine is an organic compound with the molecular formula C8H19NO. It is a derivative of pentanamine, characterized by the presence of a methoxy group and two methyl groups attached to the pentane chain. This compound is primarily used for research purposes and has various applications in scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-2,3-dimethylpentan-1-amine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the alkylation of 2,3-dimethylpentan-1-amine with methoxy-containing reagents. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and chromatography, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-2,3-dimethylpentan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are often employed.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted amines or ethers.

Scientific Research Applications

2-Methoxy-2,3-dimethylpentan-1-amine has several applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 2-Methoxy-2,3-dimethylpentan-1-amine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of its use. For example, in medicinal chemistry, it may interact with neurotransmitter receptors or enzymes involved in metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxy-2,3-dimethylbutan-1-amine
  • 2-Methoxy-2,3-dimethylhexan-1-amine
  • 2-Methoxy-2,3-dimethylheptan-1-amine

Uniqueness

2-Methoxy-2,3-dimethylpentan-1-amine is unique due to its specific structural features, such as the presence of both methoxy and dimethyl groups on the pentane chain. This unique structure imparts distinct chemical and physical properties, making it valuable for specific research applications and differentiating it from other similar compounds.

Properties

Molecular Formula

C8H19NO

Molecular Weight

145.24 g/mol

IUPAC Name

2-methoxy-2,3-dimethylpentan-1-amine

InChI

InChI=1S/C8H19NO/c1-5-7(2)8(3,6-9)10-4/h7H,5-6,9H2,1-4H3

InChI Key

GLZABHRRJCLBTA-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(C)(CN)OC

Origin of Product

United States

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